molecular formula C19H18N2O2 B6502604 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide CAS No. 1421497-79-1

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

Cat. No. B6502604
CAS RN: 1421497-79-1
M. Wt: 306.4 g/mol
InChI Key: HABKTHJDDDKGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (ACA) is a synthetic chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound that is composed of an azetidine ring with an acetyl group attached to the nitrogen atom and a fluoren-2-yl group attached to the carbon atom. ACA has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been used in a number of scientific research applications, including in the study of enzyme inhibitors, the study of protein-protein interactions, and the study of cell signaling pathways. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body.

Mechanism of Action

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to bind to certain proteins, such as the epidermal growth factor receptor (EGFR). In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways.
Biochemical and Physiological Effects
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as COX-2. It has also been shown to bind to certain proteins, such as EGFR, which can result in the inhibition of cell growth and proliferation. In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways, which can result in the inhibition of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. In addition, it is relatively stable and can be stored for long periods of time. However, 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide also has some limitations. It is not very soluble in water, and it has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has a great deal of potential for use in future scientific research. It could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body. It could also be used to study the effects of various enzymes and proteins on the body, and to study the effects of various cell signaling pathways on the body. In addition, it could be used to develop new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is typically synthesized through a process known as the Barton-McCombie deoxygenation reaction. This reaction involves the use of an alcohol, an acid, and a base. The alcohol is treated with the acid and the base, which then undergoes dehydration and decarboxylation to form the desired product. The reaction conditions can be modified to vary the yield and purity of the product.

properties

IUPAC Name

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABKTHJDDDKGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

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